2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is also known as BEQ-2, and its chemical formula is C21H17BrN2O2.
Scientific Research Applications
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine, where it has been shown to possess significant anti-cancer properties. Studies have shown that BEQ-2 inhibits the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. This compound also exhibits anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mechanism of Action
The exact mechanism of action of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol is not fully understood. However, studies have shown that this compound exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. BEQ-2 also inhibits the expression of various oncogenes and activates tumor suppressor genes, which further contributes to its anti-cancer properties.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol has also been shown to exhibit various other biochemical and physiological effects. Studies have shown that this compound possesses significant anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. BEQ-2 has also been shown to possess significant antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol in lab experiments is its high potency and selectivity towards cancer cells. This compound is also relatively easy to synthesize, making it readily available for various scientific research applications. However, one of the major limitations of using BEQ-2 is its potential toxicity towards normal cells, which can limit its clinical applications.
Future Directions
There are several future directions for the research and development of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol. One of the most promising directions is the development of new anti-cancer agents based on this compound. Researchers are also exploring the potential applications of BEQ-2 in the treatment of various inflammatory and infectious diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential clinical applications.
Synthesis Methods
The synthesis of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for synthesizing this compound is the Knoevenagel condensation reaction, which involves the reaction of ethyl 5-bromo-2-hydroxybenzoate with 8-hydroxyquinoline in the presence of a base catalyst. The resulting product is then subjected to further chemical reactions to obtain the final product, 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol.
properties
IUPAC Name |
2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c1-2-23-18-11-8-15(20)12-14(18)7-10-16-9-6-13-4-3-5-17(22)19(13)21-16/h3-12,22H,2H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPUJMDEYWPIHW-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.